Cefoselis hydrochloride is a semisynthetic, fourth-generation cephalosporin antibiotic that belongs to the β-lactam class of antibacterial compounds. It is primarily used in clinical settings for the treatment of various bacterial infections and is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Cefoselis hydrochloride is marketed under the brand name Wincef® and has been approved for use in Japan. Its IUPAC name is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride, with a molecular formula of C19H23ClN8O6S2 and a molecular weight of 559 g/mol .
Cefoselis hydrochloride is classified as a synthetic organic compound within the category of cephalosporins, which are derived from the mold Cephalosporium acremonium. This compound is notable for its semisynthetic modifications that enhance its antibacterial properties compared to earlier generations of cephalosporins . Its unique structure allows it to effectively target bacterial cell wall synthesis.
The synthesis of cefoselis hydrochloride involves several key steps:
In industrial production, macroporous resin in a fixed-bed column is utilized for adsorption and purification, employing modified film-pore diffusion models to predict adsorption dynamics . Specific reagents such as sodium iodide and dimethylformamide are used in various stages to facilitate the reactions required for synthesis .
Cefoselis hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The structural formula includes:
The InChI key for cefoselis hydrochloride is NRCXQSKOHNLPOW-ZQCAECPKSA-N, which can be used for database searches related to this compound.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN8O6S2 |
| Molecular Weight | 559 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-... |
Cefoselis hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The specific outcomes depend on the reaction conditions and reagents employed.
Cefoselis hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers essential for maintaining cell integrity. This leads to cell lysis and ultimately bacterial death. The compound's structural features enhance its affinity for these targets, making it effective against a wide range of pathogens .
Cefoselis hydrochloride appears as a white to off-white powder that is soluble in water, which facilitates its administration in clinical settings.
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to assess purity and stability during formulation development .
Cefoselis hydrochloride is primarily utilized in clinical settings as an antibiotic treatment option for various infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for treating serious infections, including those caused by resistant strains of bacteria. Additionally, ongoing research continues to explore its potential uses in combination therapies or alternative formulations aimed at enhancing efficacy against specific pathogens .
β-lactam antibiotics, including cephalosporins like cefoselis hydrochloride, target bacterial cell wall biosynthesis—a process critical for maintaining cellular structural integrity and osmotic stability. The bacterial cell wall consists of peptidoglycan, a mesh-like polymer composed of glycan chains (alternating N-acetylglucosamine and N-acetylmuramic acid units) cross-linked by short peptide bridges. The final stages of peptidoglycan assembly involve transglycosylation (polymerization of glycan strands) and transpeptidation (cross-linking of peptide side chains), mediated by enzymes known as penicillin-binding proteins (PBPs) [4] [7].
PBPs are membrane-associated enzymes classified by molecular mass and function:
β-lactam antibiotics act as structural analogs of the D-alanyl-D-alanine terminus of peptidoglycan peptide side chains. They irreversibly acylate the active-site serine residue within the transpeptidase domain of PBPs (Figure 1). This inhibition prevents cross-linking, weakening the peptidoglycan layer and leading to cell lysis due to osmotic instability [4] [7]. Cefoselis hydrochloride, as a fourth-generation cephalosporin, exhibits enhanced stability against bacterial β-lactamases and increased affinity for PBPs in both Gram-positive and Gram-negative bacteria, enabling broad-spectrum activity [2] [6].
Figure 1: Mechanism of β-lactam Inhibition of PBPs
Cefoselis hydrochloride demonstrates distinct binding preferences for specific PBPs across bacterial species, which underpins its spectrum of activity. Binding affinity is quantified using inhibitory concentration (IC₅₀) values, representing the antibiotic concentration required to reduce Bocillin (a fluorescent penicillin analog) binding to PBPs by 50% in competitive fluorescence anisotropy assays [3].
Table 1: Binding Affinities (IC₅₀, μg/mL) of Cefoselis Hydrochloride and Comparator β-Lactams for Staphylococcus aureus PBPs
| Antibiotic | PBP1 | PBP2 | PBP3 | PBP4 |
|---|---|---|---|---|
| Cefoselis Hydrochloride | 2.8 | 0.9 | 1.2 | >32 |
| Cefepime (4th gen) | 3.1 | 1.5 | 1.8 | >32 |
| Ceftazidime (3rd gen) | 15.2 | 8.7 | 12.4 | >32 |
| Oxacillin (Penicillin) | 0.5 | >32 | 0.8 | 25.4 |
Data adapted from fluorescence anisotropy competition assays [3]
Key findings include:
Despite its enhanced stability, resistance to cefoselis hydrochloride emerges through three primary biochemical mechanisms:
Extended-spectrum β-lactamases (ESBLs), particularly CTX-M types, hydrolyze the β-lactam ring of fourth-generation cephalosporins. blaCTX-M-55 is a dominant ESBL gene conferring cefepime/cefoselis resistance in Salmonella enterica serovar Enteritidis and other Enterobacteriaceae. Key features include:
Table 2: Frequency of β-Lactamase Genes in Cefepime-Resistant Salmonella Enteritidis (n=38)
| β-Lactamase Gene | Frequency (%) | Primary Association |
|---|---|---|
| blaCTX-M-55 | 84.2% | Conjugative plasmids (ISEcp1 unit) |
| blaSHV | 65.8% | Co-expression with blaCTX-M |
| blaTEM | 52.6% | Broad-spectrum hydrolysis |
| blaACC | 18.4% | Reduced membrane permeability |
Data derived from PCR and sequencing of clinical isolates [9]
Mutations in PBPs reduce antibiotic binding affinity:
Novel strategies exploit cefoselis hydrochloride’s PBP binding profile to enhance efficacy:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6